5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
Description
5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes multiple fused rings and various functional groups.
Properties
IUPAC Name |
2,3-dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-13-7-9-16(10-8-13)22-21-17(5-4-6-20(21)25)23-18-11-14(2)15(3)12-19(18)24-22/h7-12,22-24H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDMQLHKDPTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(4-methylphenyl)-3-cyano-4-hydroxy-1,4-benzodiazepine-5-one with specific reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets in the body. Benzodiazepines typically bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and producing a calming effect . The exact molecular pathways and targets may vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Uniqueness
5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its multiple fused rings and specific functional groups can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.
Biological Activity
5,6-Dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one, identified by its CAS number 338748-15-5, is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 332.44 g/mol. The structure comprises a diazatricyclo framework that contributes to its unique biological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance, compounds containing diazatricyclo structures have shown promise in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
- Case Study : A related compound demonstrated significant cytotoxic effects against breast cancer cell lines in vitro, suggesting that structural modifications could enhance efficacy .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various assays:
- In Vitro Studies : Preliminary tests indicate that it may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption and Distribution : Studies suggest moderate absorption rates with potential for significant tissue distribution due to its lipophilic nature.
- Toxicological Concerns : Initial toxicity assessments reveal that high doses may lead to hepatotoxicity; however, further studies are necessary to establish a safe therapeutic window.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
